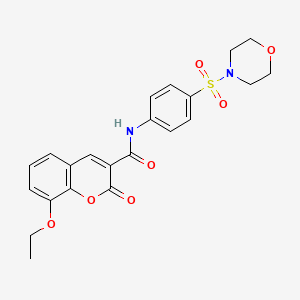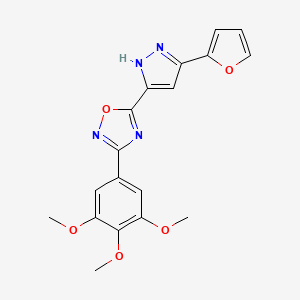
5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in preclinical studies, and researchers are exploring its potential as a therapeutic agent.
作用機序
The mechanism of action of 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and cancer cell growth. In addition, this compound has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in signaling pathways that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. In addition, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. Furthermore, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potential as a therapeutic agent. This compound has shown promising results in preclinical studies, and researchers are exploring its potential as a treatment for cancer and inflammatory diseases. In addition, this compound is relatively easy to synthesize, and several methods have been reported in the literature.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that the mechanism of action is not fully understood, and more research is needed to elucidate the molecular pathways involved. In addition, this compound may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. One direction is to further investigate the mechanism of action and identify the molecular targets involved. This could help researchers develop more targeted therapies and improve our understanding of the molecular pathways involved in cancer and inflammation.
Another direction is to explore the potential of this compound as a drug delivery system. Recent studies have shown that 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can be conjugated with other molecules, such as peptides and antibodies, to target specific cells and tissues. This could help improve the efficacy and specificity of the compound as a therapeutic agent.
Finally, researchers could investigate the potential of this compound in other fields, such as materials science and nanotechnology. Recent studies have shown that 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can be used to synthesize novel materials with unique properties, such as luminescence and conductivity. This could open up new avenues for research and development in these fields.
Conclusion
In conclusion, 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its mechanism of action is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. Future research could focus on elucidating the mechanism of action, exploring the potential of this compound as a drug delivery system, and investigating its potential in other fields such as materials science and nanotechnology.
合成法
The synthesis of 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been reported in the literature by several researchers. One of the most common methods involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1-propargyl-1H-pyrazole with furan-2-carboxylic acid hydrazide in the presence of triethylamine and acetic anhydride. The resulting product is then treated with phosphorus oxychloride and triethylamine to obtain the final compound. Other methods involve the use of different reagents and solvents, and the yield and purity of the final product may vary depending on the method used.
科学的研究の応用
5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
特性
IUPAC Name |
5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-23-14-7-10(8-15(24-2)16(14)25-3)17-19-18(27-22-17)12-9-11(20-21-12)13-5-4-6-26-13/h4-9H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLBNLQBTUTBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

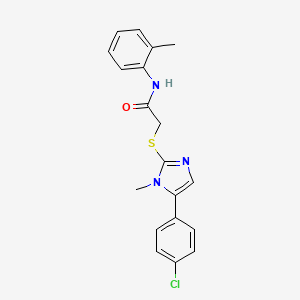
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2919408.png)
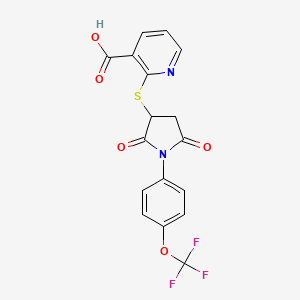
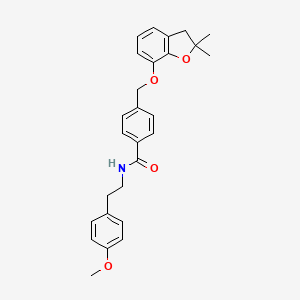
![ethyl 3-({[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2919412.png)
![3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B2919416.png)
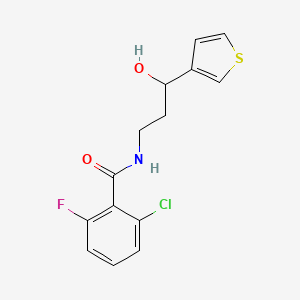
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919418.png)
![N-(3-acetylphenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2919419.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2919421.png)
![8-chloro-2-(thiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919423.png)
![1-(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2919424.png)
